

# Concordance between different fourthgeneration HIV immunoassay platforms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GR 87389 |           |
| Cat. No.:            | B124744  | Get Quote |

# A Comparative Analysis of Fourth-Generation HIV Immunoassay Platforms

A critical aspect of HIV diagnostics is the timely and accurate detection of the virus. Fourthgeneration HIV immunoassays have significantly advanced this field by enabling the simultaneous detection of both HIV p24 antigen and antibodies to HIV-1 and HIV-2.[1][2][3] This dual-detection capability shortens the diagnostic window—the period after infection when the virus cannot be detected—compared to previous generations of tests that only detected antibodies.[2][4][5] This guide provides a comparative overview of the performance of several prominent fourth-generation HIV immunoassay platforms, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection and application of these diagnostic tools.

## Performance Comparison of Fourth-Generation HIV Immunoassays

The concordance and performance of different fourth-generation HIV immunoassays are typically evaluated based on their sensitivity, specificity, and ability to detect early (acute) infection. The following tables summarize key performance data from various studies.



| Platform                             | Sensitivity (%)               | Specificity (%)                       | Population/Sa<br>mple Type    | Reference |
|--------------------------------------|-------------------------------|---------------------------------------|-------------------------------|-----------|
| Alere Determine<br>HIV-1/2 Combo     | 95 (95% CI: 88–<br>98)        | 100 (95% CI:<br>90–100)               | Frozen Serum<br>Samples       | [6][7]    |
| 95.1 (95% CI:<br>90.9-97.4)          | -                             | HIV-1 Primary<br>Infection<br>Samples | [8]                           |           |
| SD Bioline HIV<br>Ag/Ab Combo        | 91 (95% CI: 83–<br>96)        | 100 (95% CI:<br>90–100)               | Frozen Serum<br>Samples       | [6][7]    |
| Bio-Rad GS HIV<br>Combo Ag/Ab<br>EIA | High                          | 99.91 (95% CI:<br>99.84–99.96)        | Low-Prevalence<br>Population  | [9]       |
| Abbott ARCHITECT HIV Ag/Ab Combo     | 89 (overall)                  | -                                     | Recently Infected Individuals | [10]      |
| 80 (acute infections)                | -                             | Recently Infected Individuals         | [10]                          |           |
| Elecsys HIV Duo                      | 100 (95% CI:<br>99.81–100.00) | 99.84 (95% CI:<br>99.73–99.91)        | Diverse Clinical<br>Samples   | [4]       |
| VIDAS HIV DUO<br>Ultra               | 100                           | 99.5 (overall)                        | Diverse Clinical<br>Samples   | [1]       |
| 99.7 (low-risk<br>individuals)       | Low-Risk<br>Individuals       | [1]                                   |                               |           |

Table 1: Overall Performance of Various Fourth-Generation HIV Immunoassays. This table presents the sensitivity and specificity of different platforms as reported in various studies. The performance can vary based on the sample population and type.



| Platform                                                                                                   | Performance in Acute HIV<br>Infection                                                                                                 | Reference |
|------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Alere Determine HIV-1/2<br>Combo                                                                           | Detected 12 out of 13 samples with acute infection (HIV RNA positive, antibody negative). The antigen component detected 10 of these. | [6][7]    |
| In another study, the p24 antigen component was positive in only 1 out of 54 acute seroconversion samples. | [11]                                                                                                                                  |           |
| SD Bioline HIV Ag/Ab Combo                                                                                 | Detected 8 out of 13 samples with acute infection. The antigen component detected only 1 of these.                                    | [6][7]    |
| CE-Marked Alere HIV Combo                                                                                  | Detected 16 out of 57 preseroconversion plasma specimens (28%).                                                                       | [11]      |
| FDA-Approved Alere Determine                                                                               | Detected 4 out of 57 preseroconversion plasma specimens (7%).                                                                         | [11]      |
| Abbott ARCHITECT HIV Ag/Ab<br>Combo                                                                        | Detected 80% of acute infections (HIV RNA positive, antibody negative).                                                               | [10]      |

Table 2: Performance in Detecting Acute HIV Infection. This table highlights the capability of different assays to detect early stages of HIV infection, a key advantage of fourth-generation platforms.

## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of findings. While specific protocols can vary between laboratories and studies, the general methodology for



evaluating fourth-generation HIV immunoassays follows a consistent framework.

General Experimental Workflow for Performance Evaluation:

- Sample Collection and Preparation:
  - Collect blood samples (serum or plasma) from well-characterized patient cohorts, including known HIV-positive individuals, HIV-negative individuals from low and high-risk populations, and individuals with acute HIV infection (confirmed by nucleic acid testing).
  - For rapid tests, fingerstick whole blood or oral fluid may also be used as per the manufacturer's instructions.[12][13]
  - Samples are processed and stored according to standard laboratory procedures to ensure specimen integrity.
- Immunoassay Procedure:
  - The immunoassay is performed according to the manufacturer's instructions for the specific platform being evaluated.
  - This typically involves adding the patient sample to the test device or plate.
  - The assay then incubates for a specified period to allow for the binding of HIV p24 antigen and/or HIV antibodies to the capture molecules.
  - A detection reagent, usually an enzyme-conjugated antibody, is added, which binds to the captured antigen/antibody complex.
  - A substrate is then added, which reacts with the enzyme to produce a detectable signal (e.g., color change, chemiluminescence).
- Data Analysis and Interpretation:
  - The results are read either visually or by an automated reader.
  - The performance characteristics (sensitivity, specificity, positive and negative predictive values) are calculated by comparing the immunoassay results to a gold standard, which is



often a combination of results from other established tests, including Western blot and nucleic acid tests (NAT).[14]

#### **Confirmatory Testing Algorithm:**

Repeatedly reactive results from a fourth-generation screening assay require confirmation. A common confirmatory algorithm involves:

- An HIV-1/HIV-2 antibody differentiation immunoassay.[14][15]
- If the differentiation assay is negative or indeterminate, an HIV-1 NAT is performed to resolve the infection status, particularly in cases of suspected acute infection.[14]

### **Visualizing the Workflow**

The following diagram illustrates the general workflow of a fourth-generation HIV immunoassay and the subsequent diagnostic algorithm.



Click to download full resolution via product page



Figure 1: General workflow for HIV diagnosis using a fourth-generation immunoassay followed by a confirmatory algorithm.

## **Signaling Pathway and Mechanism of Action**

Fourth-generation immunoassays are designed to detect two key markers of HIV infection: the p24 antigen, a core protein of the virus, and antibodies produced by the host's immune system in response to the infection.[3][16] The simultaneous detection of both markers is what allows for earlier diagnosis.[5]

The underlying principle is typically a sandwich enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay format.





Click to download full resolution via product page

Figure 2: Simplified mechanism of a fourth-generation HIV immunoassay.

In conclusion, fourth-generation HIV immunoassays represent a significant advancement in HIV diagnostics, offering high sensitivity and specificity and a reduced diagnostic window. While there is a high degree of concordance between different platforms, performance characteristics, particularly in detecting acute infections, can vary. The choice of assay should



be guided by the specific needs of the research or clinical setting, taking into account factors such as target population, sample type, and the need for early detection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fourth-Generation Enzyme-Linked Immunosorbent Assay for the Simultaneous Detection of Human Immunodeficiency Virus Antigen and Antibody PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fourth generation assays for HIV testing PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Is a 4th Generation HIV Test? [healthline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. crd.york.ac.uk [crd.york.ac.uk]
- 6. Evaluation of two 4th generation point-of-care assays for the detection of Human Immunodeficiency Virus infection PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Evaluation of two 4th generation point-of-care assays for the detection of Human Immunodeficiency Virus infection | Semantic Scholar [semanticscholar.org]
- 8. Fourth-Generation HIV Rapid Tests: Enhanced Sensitivity and Reduced Diagnostic Window for HIV-1 Primary Infection Screening PMC [pmc.ncbi.nlm.nih.gov]
- 9. Performance of a Fourth-Generation HIV Screening Assay and an Alternative HIV Diagnostic Testing Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of the Ability of a Fourth-Generation Immunoassay for Human Immunodeficiency Virus (HIV) Antibody and p24 Antigen To Detect both Acute and Recent HIV Infections in a High-Risk Setting PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Comparisons of New HIV Rapid Test Kit Performance PMC [pmc.ncbi.nlm.nih.gov]
- 13. thebody.com [thebody.com]
- 14. sonoraquest.com [sonoraquest.com]
- 15. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]



- 16. What is a 4th generation HIV test and how does it work? [medicalnewstoday.com]
- To cite this document: BenchChem. [Concordance between different fourth-generation HIV immunoassay platforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124744#concordance-between-different-fourth-generation-hiv-immunoassay-platforms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com